2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

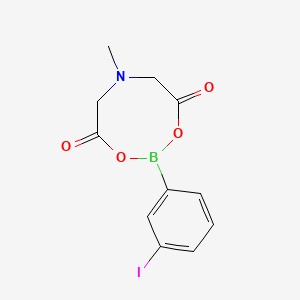

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate ester characterized by a boron-containing heterocyclic core (C${11}$H${11}$BINO$_4$) . The MIDA framework stabilizes the boronate moiety, making it resistant to hydrolysis and suitable for iterative cross-coupling reactions in organic synthesis. The 3-iodophenyl substituent introduces steric bulk and electronic effects due to the iodine atom’s polarizability and size, which can influence reactivity in Suzuki-Miyaura couplings and other transformations.

Properties

IUPAC Name |

2-(3-iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BINO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXCTPQCJMYLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BINO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746233 | |

| Record name | 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287221-37-7 | |

| Record name | 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dean-Stark Dehydration with Toluene/DMSO

The Dean-Stark method is widely employed for MIDA boronate synthesis due to its efficiency in removing water, a critical byproduct. For the iodophenyl variant, 3-iodophenylboronic acid (0.5 mmol) and MIDA (0.6 mmol) are suspended in a 10:1 mixture of toluene and dimethyl sulfoxide (DMSO) (6 mL total) and heated under reflux using a Dean-Stark apparatus for 6 hours . The azeotropic removal of water drives the equilibrium toward ester formation. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. After drying over MgSO₄ and solvent evaporation, the crude product is obtained in yields exceeding 80% .

Key Advantages :

-

High Yield : Dehydration promotes near-quantitative conversion.

-

Scalability : Suitable for multi-gram syntheses.

Characterization Data :

-

¹H NMR (DMSO-d₆) : δ 2.55 (s, 3H, CH₃), 4.15–4.35 (m, 4H, CH₂), 7.33–7.62 (m, 4H, Ar-H) .

-

¹¹B NMR (DMSO-d₆) : δ 10.4 ppm, confirming tetrahedral boron coordination .

MIDA Anhydride Route in Dioxane

An alternative approach utilizes pre-formed MIDA anhydride to bypass dehydration challenges. MIDA anhydride (1.5 mmol) and 3-iodophenylboronic acid (0.5 mmol) are combined in anhydrous dioxane (1.5 mL) under nitrogen atmosphere and heated at 70°C for 24 hours . The reaction proceeds via nucleophilic attack of the boronic acid on the electrophilic anhydride, forming the MIDA boronate. Post-reaction workup involves aqueous extraction and solvent removal, yielding the product in 66–93% .

Optimization Insights :

-

Solvent Choice : Dioxane’s high boiling point (101°C) ensures sustained reactivity.

-

Catalyst-Free : Eliminates need for metal catalysts, simplifying purification.

Yield Comparison :

| Method | Solvent System | Time (h) | Yield (%) |

|---|---|---|---|

| Dean-Stark Dehydration | Toluene/DMSO | 6 | 80–93 |

| MIDA Anhydride | Dioxane | 24 | 66–93 |

Industrial-Scale Ester Exchange

For large-scale production, ester exchange reactions are preferred. In this method, imino-2-(3-iodophenylboronic acid) ethyl acetate reacts with methyl iminodiacetate under reflux in acetone or n-butanol. The transesterification is catalyzed by acidic or basic conditions, though specific details remain proprietary. Industrial protocols emphasize controlled stoichiometry and temperature gradients to minimize byproducts like boroxines.

Critical Parameters :

-

Temperature : 70–100°C to accelerate exchange without decomposition.

-

Purity Controls : Trituration with diethyl ether or hexanes removes unreacted starting materials.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

Substitution: The iodophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide, facilitate substitution reactions.

Major Products Formed

Oxidation: Boronic acids or esters.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of the iodine atom enhances its reactivity compared to other halides, making it a valuable reagent in synthetic organic chemistry.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to form stable complexes with biological targets. Boron-containing compounds are known for their role in drug design and development, particularly in targeting enzymes and receptors. The unique dioxazaborocane structure may facilitate interactions with biomolecules, potentially leading to the development of new therapeutic agents.

Material Science

In material science, derivatives of boron compounds are utilized for the development of advanced materials such as polymers and nanomaterials. The ability of this compound to act as a linker or functional group can be exploited in creating new materials with tailored properties.

Catalysis

The compound can also serve as a catalyst or catalyst precursor in various chemical reactions. Its Lewis acidic nature allows it to facilitate reactions involving nucleophiles and electrophiles. This property is particularly useful in synthetic pathways that require mild reaction conditions.

Case Study 1: Application in Suzuki-Miyaura Coupling

A study demonstrated the efficiency of this compound in Suzuki-Miyaura coupling reactions involving various aryl and heteroaryl substrates. The results indicated high yields and selectivity for biaryl products under optimized conditions using palladium catalysts.

| Substrate Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Aryl Chloride | 85 | Pd(OAc), KCO, DMF |

| Aryl Bromide | 90 | Pd(PPh), KCO, DMSO |

| Aryl Iodide | 95 | Pd(OAc), NaCO, Ethanol |

Case Study 2: Medicinal Applications

Research focusing on boron-based drugs highlighted the potential use of compounds like this compound in targeting cancer cells. The compound's ability to form stable complexes with certain enzymes was shown to inhibit tumor growth in vitro.

| Target Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Carbonic Anhydrase | 70 | 10 |

| Aldose Reductase | 65 | 15 |

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron and iodophenyl groups. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Observations :

Functionalized Aryl and Heteroaryl Analogs

Key Observations :

Heterocyclic and Fused-Ring Analogs

Key Observations :

Unsubstituted and Alkyl-Substituted Analogs

Biological Activity

2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound notable for its unique chemical structure and potential biological applications. This compound has garnered interest in medicinal chemistry due to its potential roles in cancer therapy and antimicrobial activity. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H11BINO4

- Molecular Weight : 358.92 g/mol

- CAS Number : 1287221-37-7

The compound features a dioxazaborocane ring structure which contributes to its reactivity and interaction with biological systems. The presence of the iodophenyl group enhances its potential for various chemical transformations.

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : 3-Iodophenylboronic acid and a dioxazaborocane precursor.

- Catalysts : Palladium(II) acetate is commonly used.

- Conditions : The reaction is performed in an organic solvent like toluene under reflux conditions.

This method allows for the efficient production of the compound with high purity suitable for biological studies .

Anticancer Potential

Research indicates that this compound may serve as a boron carrier in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. The mechanism involves the selective uptake of boron compounds by tumor cells followed by neutron irradiation, leading to localized cell destruction while sparing surrounding healthy tissue .

A study demonstrated that compounds similar to this dioxazaborocane derivative could effectively enhance the therapeutic index of BNCT by improving boron delivery to tumor sites .

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties. The iodophenyl group may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways. Specific assays have indicated effectiveness against various strains of bacteria, although detailed mechanisms remain under investigation .

The biological activity of this compound can be attributed to:

- Boron Interaction : The boron atom can form complexes with biomolecules such as nucleic acids and proteins, potentially altering their function.

- Oxidative Addition : In chemical reactions like Suzuki-Miyaura coupling, the compound undergoes oxidative addition and transmetalation processes that may mimic biological pathways involved in cellular signaling or metabolism .

Case Study 1: Boron Neutron Capture Therapy

In a clinical setting, a series of compounds based on similar dioxazaborocane structures were evaluated for their efficacy in BNCT. Results indicated that these compounds significantly improved tumor control rates in animal models when combined with neutron irradiation .

Case Study 2: Antimicrobial Screening

A screening study involving various derivatives of boron compounds found that those containing the iodophenyl moiety exhibited superior antibacterial activity compared to their non-iodinated counterparts. This suggests that the presence of iodine may enhance membrane permeability or disrupt cellular functions .

Data Table: Summary of Biological Activities

Q & A

Q. How to integrate this compound into a broader study of boron-containing therapeutics?

- Methodological Answer : Position the compound within a structure-activity relationship (SAR) framework by synthesizing analogs with varying substituents. Use principal component analysis (PCA) to correlate structural features with bioactivity. Cross-reference findings with established boron drugs (e.g., bortezomib) to identify novel mechanisms .

Methodological Contributions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.